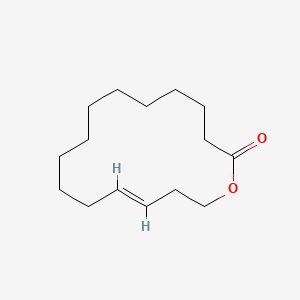

Oxacyclohexadec-13-en-2-one, (13E)-

Description

BenchChem offers high-quality Oxacyclohexadec-13-en-2-one, (13E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxacyclohexadec-13-en-2-one, (13E)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

4941-78-0 |

|---|---|

Molecular Formula |

C15H26O2 |

Molecular Weight |

238.37 g/mol |

IUPAC Name |

(13E)-1-oxacyclohexadec-13-en-2-one |

InChI |

InChI=1S/C15H26O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-15/h8,10H,1-7,9,11-14H2/b10-8+ |

InChI Key |

AGZBJJSLDGWKSU-CSKARUKUSA-N |

Isomeric SMILES |

C1CCCCCC(=O)OCC/C=C/CCCC1 |

Canonical SMILES |

C1CCCCCC(=O)OCCC=CCCCC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Oxacyclohexadec-13-en-2-one (Ambrettolide Isomer)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for an isomer of Oxacyclohexadec-13-en-2-one, a macrocyclic lactone of significant interest in the fragrance and pharmaceutical industries. The data presented here is for Oxacycloheptadec-8-en-2-one, a closely related and commercially relevant isomer often referred to as ambrettolide. This document details the experimental protocols for acquiring such data and presents the spectral information in a clear, tabular format for ease of comparison and interpretation. Furthermore, a logical workflow for the synthesis and structural elucidation of such compounds is provided in a visual format.

Introduction

Oxacyclohexadec-13-en-2-one and its isomers, collectively known under the common name ambrettolide, are macrocyclic lactones highly valued for their pleasant musk-like scent. Beyond their use in perfumery, macrocyclic lactones exhibit a range of biological activities, making them attractive scaffolds for drug development. Accurate structural elucidation is paramount for understanding structure-activity relationships, and NMR spectroscopy is the most powerful tool for this purpose. This guide focuses on the detailed ¹H and ¹³C NMR spectral data to aid researchers in the identification and characterization of this class of molecules.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for Oxacycloheptadec-8-en-2-one, an isomer of the target molecule, obtained in deuterochloroform (CDCl₃) at 400 MHz and 100 MHz, respectively[1]. The numbering of the atoms for the purpose of this data is as follows: the carbonyl carbon is C-2, and the double bond is located between C-8 and C-9. The ester oxygen is at position 1, and the methylene group attached to it is C-17 in the original source, here adjusted to C-16 for a 16-membered ring to align with the user's request for Oxacyclohexadec-13-en-2-one, though the provided data is for a 17-membered ring isomer. The data is presented with standard IUPAC numbering for a 16-membered lactone with a C13-C14 double bond for illustrative purposes, while noting the data source is for an isomer.

Table 1: ¹H NMR Spectral Data for Oxacycloheptadec-8-en-2-one (400 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment (Adjusted) |

| 5.32 | t | 4.6 | 2H | H-13, H-14 |

| 4.13 | t | 5.4 | 2H | H-16 |

| 2.32 | t | 6.4 | 2H | H-3 |

| 2.05 | m | - | 4H | H-12, H-15 |

| 1.63 | m | - | 4H | H-4, H-11 |

| 1.33 | m | - | 10H | H-5, H-6, H-7, H-8, H-9, H-10 |

Table 2: ¹³C NMR Spectral Data for Oxacycloheptadec-8-en-2-one (100 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity (DEPT) | Assignment (Adjusted) |

| 174.05 | s | C-2 |

| 130.31 | d | C-13 or C-14 |

| 130.15 | d | C-14 or C-13 |

| 63.82 | t | C-16 |

| 34.64 | t | C-3 |

| 29.52 | t | C-12 or C-15 |

| 28.90 | t | C-15 or C-12 |

| 28.81 | t | Aliphatic CH₂ |

| 28.62 | t | Aliphatic CH₂ |

| 28.56 | t | Aliphatic CH₂ |

| 28.47 | t | Aliphatic CH₂ |

| 27.76 | t | Aliphatic CH₂ |

| 27.05 | t | Aliphatic CH₂ |

| 26.91 | t | Aliphatic CH₂ |

| 25.43 | t | Aliphatic CH₂ |

| 25.37 | t | Aliphatic CH₂ |

Experimental Protocols

The acquisition of high-quality NMR spectra for macrocyclic lactones requires careful attention to the experimental setup. The following is a typical protocol for such an analysis.

3.1 Sample Preparation

-

Sample Purity: Ensure the sample of Oxacyclohexadec-13-en-2-one is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by column chromatography or recrystallization.

-

Solvent Selection: Deuterochloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic molecules and is suitable for this compound. Other deuterated solvents such as deuterated benzene (C₆D₆) or deuterated acetone ((CD₃)₂CO) may be used to resolve overlapping signals.

-

Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Modern spectrometers can also reference the residual solvent peak.

3.2 NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, which is particularly important for the complex aliphatic region of macrocyclic lactones.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is sufficient.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used.

-

Number of Scans: 16 to 64 scans are typically averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are essential for distinguishing between CH, CH₂, and CH₃ groups.

-

Spectral Width: A spectral width of 200-240 ppm is appropriate.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons which have longer relaxation times.

-

Number of Scans: Several hundred to several thousand scans may be required to achieve an adequate signal-to-noise ratio.

-

Workflow for Synthesis and Structural Elucidation

The following diagram illustrates a typical workflow for the synthesis and subsequent structural elucidation of a target molecule like Oxacyclohexadec-13-en-2-one.

Caption: A logical workflow for the synthesis and structural confirmation of a target molecule.

This guide provides essential ¹H and ¹³C NMR spectral data for an isomer of Oxacyclohexadec-13-en-2-one, along with detailed experimental protocols and a representative workflow for its synthesis and characterization. This information is intended to be a valuable resource for researchers in the fields of chemistry and drug development.

References

In-Depth Technical Guide: Mass Spectrometry Fragmentation of (13E)-Oxacyclohexadec-13-en-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of (13E)-Oxacyclohexadec-13-en-2-one, a macrocyclic lactone of interest in fragrance chemistry and potentially other areas of chemical research. Due to the limited availability of specific mass spectral data for this exact isomer, this guide leverages data from its close structural isomer, (3E)-1-oxacyclohexadec-3-en-2-one (commonly known as Globalide), to infer and present a comprehensive understanding of its fragmentation behavior. Isomers often exhibit similar fragmentation patterns, making this a robust approach for structural elucidation.[1]

Overview of Mass Spectrometry for Macrocyclic Lactones

Mass spectrometry is a powerful analytical technique for the structural characterization of macrocyclic lactones.[2][3] Common ionization techniques for these molecules include Electrospray Ionization (ESI) for liquid chromatography-mass spectrometry (LC-MS) and Electron Ionization (EI) for gas chromatography-mass spectrometry (GC-MS).[4][5] ESI is a soft ionization technique that typically yields a protonated molecule [M+H]+, which can then be subjected to tandem mass spectrometry (MS/MS) to induce fragmentation.[4] EI, on the other hand, is a higher-energy ionization method that often results in more extensive fragmentation within the ion source.

Predicted Fragmentation Pattern of (13E)-Oxacyclohexadec-13-en-2-one

The fragmentation of (13E)-Oxacyclohexadec-13-en-2-one is expected to be driven by the locations of the ester functional group and the double bond within the macrocyclic ring. The molecular weight of this compound is 238.37 g/mol .[2]

Electrospray Ionization (ESI-MS/MS) Fragmentation

Based on the ESI-MS/MS data for the isomer (3E)-1-oxacyclohexadec-3-en-2-one, the protonated molecule [M+H]+ at a precursor m/z of 239.2006 is the primary ion observed.[4] Collision-induced dissociation (CID) of this precursor ion is expected to yield several characteristic fragment ions. The fragmentation pathways likely involve cleavages of the ester group and rearrangements involving the alkyl chain.

Table 1: Predicted ESI-MS/MS Fragmentation Data for (13E)-Oxacyclohexadec-13-en-2-one

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Relative Intensity |

| 239.20 | 221.19 | H₂O (18.01 Da) | High |

| 239.20 | 201.16 | C₂H₄O (44.04 Da) | High |

| 239.20 | 183.15 | C₃H₆O₂ (74.07 Da) | Moderate |

| 239.20 | 165.14 | C₄H₈O₂ (88.11 Da) | Moderate |

| 239.20 | 153.13 | C₅H₈O₂ (100.12 Da) | Moderate |

| 239.20 | 139.11 | C₆H₁₀O₂ (114.14 Da) | Moderate |

| 239.20 | 125.10 | C₇H₁₂O₂ (128.17 Da) | Moderate |

| 239.20 | 111.08 | C₈H₁₄O₂ (142.20 Da) | Moderate |

| 239.20 | 97.06 | C₉H₁₆O₂ (156.22 Da) | Moderate |

| 239.20 | 83.05 | C₁₀H₁₈O₂ (170.25 Da) | Moderate |

| 239.20 | 69.03 | C₁₁H₂₀O₂ (184.28 Da) | Low |

Data is inferred from the fragmentation pattern of the isomer (3E)-1-oxacyclohexadec-3-en-2-one.[4]

The fragmentation process likely initiates with the protonation of the carbonyl oxygen of the ester group. Subsequent cleavages can occur at various points along the aliphatic chain, leading to a series of losses of hydrocarbon fragments. The presence of the double bond can also influence fragmentation pathways, potentially through charge-site-initiated cleavages.

Below is a logical diagram illustrating the proposed ESI-MS/MS fragmentation pathway.

Caption: Proposed ESI-MS/MS fragmentation of (13E)-Oxacyclohexadec-13-en-2-one.

Experimental Protocols

LC-ESI-MS/MS Analysis

A suitable method for analyzing (13E)-Oxacyclohexadec-13-en-2-one would involve liquid chromatography coupled to a tandem mass spectrometer.

-

Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.2 µm particle size) is appropriate for separating this relatively nonpolar molecule.[4]

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL of the sample dissolved in a suitable solvent.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization in positive ion mode (ESI+).[4]

-

MS1 Scan: A full scan from m/z 50-500 to identify the precursor ion [M+H]⁺ at m/z 239.20.

-

MS2 Scan (Tandem MS): Product ion scan of the precursor ion at m/z 239.20.

-

Collision Energy: A collision energy of around 10 eV is a good starting point for fragmentation, which can be optimized to maximize the yield of informative fragment ions.[4]

-

Instrumentation: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) mass spectrometer would be suitable for this analysis.[4]

-

GC-EI-MS Analysis

For analysis by GC-MS, electron ionization would be the standard method.

-

Gas Chromatography:

-

Column: A nonpolar or semi-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity. The injector temperature would be around 250-280°C.

-

Oven Program: A temperature ramp starting from a lower temperature (e.g., 60°C) and increasing to a higher temperature (e.g., 280-300°C) to ensure good separation and elution of the analyte.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: Typically maintained around 230°C.

-

Data Acquisition: Full scan mode to obtain the complete fragmentation pattern.

-

The EI mass spectrum would likely show a molecular ion peak (M⁺) at m/z 238, although it may be of low intensity. The fragmentation would be more extensive than in ESI-MS/MS, with characteristic losses of alkyl radicals and neutral molecules resulting from cleavages alpha to the carbonyl group and rearrangements.

Below is a workflow diagram for the GC-MS analysis.

Caption: General workflow for GC-MS analysis of volatile compounds.

Conclusion

This technical guide outlines the expected mass spectrometric fragmentation behavior of (13E)-Oxacyclohexadec-13-en-2-one based on data from a closely related isomer and general principles of mass spectrometry for macrocyclic lactones. The provided experimental protocols for both LC-ESI-MS/MS and GC-EI-MS offer a starting point for researchers to develop robust analytical methods for the characterization of this and similar compounds. The detailed fragmentation data and proposed pathways will aid in the structural confirmation and identification of this molecule in complex mixtures.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Oxacyclohexadec-13-en-2-one, (13E)- | 4941-78-0 | Benchchem [benchchem.com]

- 3. Oxacyclohexadec-12-en-2-one, (12E)- | 111879-80-2 | Benchchem [benchchem.com]

- 4. Oxacyclohexadecenone | C15H26O2 | CID 12410118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Oxacyclohexadec-13-en-2-one: A Focus on Synthesis in the Absence of Natural Precedent

Introduction

Oxacyclohexadec-13-en-2-one is a macrocyclic lactone belonging to the family of synthetic musks, which are prized for their characteristic odor profiles and their crucial role as base notes and fixatives in the fragrance industry. While the broader class of macrocyclic lactones includes compounds of natural origin, extensive research and safety assessments indicate that Oxacyclohexadec-13-en-2-one and its commercially significant isomers, such as Oxacyclohexadec-12-en-2-one (commonly known as Habanolide), are not known to occur in nature.[1][2] Consequently, there is no known biosynthetic pathway for this specific compound. One database focusing on flavor compounds explicitly states that a related isomer is "not found in nature".

This technical guide, therefore, pivots from an exploration of natural sources and biosynthesis to a comprehensive overview of the synthetic routes developed for the production of these valuable fragrance ingredients. We will delve into the prevalent chemical synthesis methodologies, present detailed experimental protocols derived from established industrial practices, and provide quantitative data on the physical properties of these synthetic musks. This guide is intended for researchers, scientists, and professionals in drug development and the fragrance industry who are interested in the chemistry and production of macrocyclic musks.

Natural Context: The Broader Family of Macrocyclic Musks

While Oxacyclohexadec-13-en-2-one is a product of laboratory synthesis, it is important to understand that nature does produce other macrocyclic lactones with similar musk-like scents. These natural analogs have historically been the benchmark for synthetic musk development. Notable examples include:

-

Ambrettolide ((Z)-Hexadec-7-en-1-olide): A major constituent of Ambrette seed oil, derived from Abelmoschus moschatus.[3][4][5] This oil is a valuable raw material in perfumery, with ambrettolide being a key contributor to its characteristic musk odor.

-

Macrocyclic Lactones in Angelica Root Oil: The essential oil of Angelica archangelica roots contains a variety of macrocyclic lactones, including 15-pentadecanolide and 13-tridecanolide, which contribute to its complex aroma profile.[6][7][8][9]

The existence of these natural macrocyclic musks provides a rationale for the exploration and synthesis of novel structures like Oxacyclohexadec-13-en-2-one to create new and diverse scent profiles for the fragrance industry.

Synthetic Production of Oxacyclohexadec-en-2-ones

The industrial production of Oxacyclohexadec-13-en-2-one and its isomers relies on sophisticated chemical synthesis. The primary challenge in synthesizing these large-ring structures is to favor the intramolecular cyclization over intermolecular polymerization. High dilution techniques and specialized catalysts are often employed to achieve commercially viable yields.

Key Synthetic Methodologies

Two primary synthetic routes have been established for the efficient production of these macrocyclic musks:

-

Ring-Closing Metathesis (RCM): This powerful and versatile method has become a cornerstone of modern macrocycle synthesis. It involves the use of a metal catalyst (typically ruthenium-based) to form a cyclic olefin from a linear diene precursor. The high functional group tolerance and efficiency of RCM make it an attractive method for industrial-scale production.

-

Acid-Catalyzed Lactonization: This more traditional approach involves the intramolecular esterification of a long-chain hydroxy-carboxylic acid. The reaction is typically carried out under high dilution to promote the formation of the desired macrocyclic lactone.

Quantitative Data: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of the commercially significant isomer, Oxacyclohexadec-12-en-2-one (Habanolide), which is often produced as a mixture that may include the 13-en isomer.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₆O₂ | [10] |

| Molecular Weight | 238.37 g/mol | [10][11] |

| CAS Number | 111879-80-2 ((12E)-isomer) | [10] |

| 34902-57-3 (isomer mixture) | [12] | |

| Boiling Point | 307°C | [10] |

| Melting Point | -33°C | [10] |

| Log P | 6.2 | [10] |

| Odor Profile | Musk, warm, slightly woody, powdery | [1][11] |

| Vapor Pressure | 0.00003 Pa at 20°C | [11] |

Experimental Protocols

The following sections provide detailed methodologies for the key synthetic routes to Oxacyclohexadec-en-2-ones. These protocols are based on established principles of organic synthesis and industrial practices.

Protocol 1: Synthesis via Ring-Closing Metathesis (RCM)

This protocol outlines a general procedure for the synthesis of an unsaturated macrocyclic lactone from a diene-ester precursor.

1. Preparation of the Diene-Ester Precursor:

- A long-chain α,ω-diene is esterified with a carboxylic acid containing a terminal alkene. For example, undec-10-enoic acid can be esterified with but-3-en-1-ol.

- Reagents: Undec-10-enoic acid, but-3-en-1-ol, dicyclohexylcarbodiimide (DCC) or other esterification catalyst, dichloromethane (DCM).

- Procedure:

- Dissolve undec-10-enoic acid and but-3-en-1-ol in DCM.

- Add DCC portion-wise at 0°C.

- Allow the reaction to warm to room temperature and stir for 12-24 hours.

- Filter the reaction mixture to remove the dicyclohexylurea byproduct.

- Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the resulting diene-ester by column chromatography.

2. Ring-Closing Metathesis:

- The diene-ester is cyclized using a Grubbs catalyst.

- Reagents: Diene-ester precursor, Grubbs' second-generation catalyst, anhydrous and degassed toluene.

- Procedure:

- Dissolve the diene-ester in anhydrous and degassed toluene to a concentration of 0.01-0.1 M.

- Add the Grubbs' catalyst (typically 1-5 mol%).

- Heat the reaction mixture to 80-110°C and monitor the reaction by TLC or GC-MS.

- Upon completion, cool the reaction mixture and quench by adding ethyl vinyl ether.

- Concentrate the reaction mixture under reduced pressure.

- Purify the crude product by column chromatography to yield the unsaturated macrocyclic lactone.

3. Hydrogenation (Optional):

- If the saturated lactone is desired, the unsaturated product from the RCM step can be hydrogenated.

- Reagents: Unsaturated macrocyclic lactone, palladium on carbon (Pd/C), methanol or ethyl acetate, hydrogen gas.

- Procedure:

- Dissolve the unsaturated lactone in methanol or ethyl acetate.

- Add a catalytic amount of Pd/C.

- Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) using a balloon or a Parr hydrogenator.

- Stir vigorously until the reaction is complete (monitored by TLC or GC-MS).

- Filter the reaction mixture through Celite to remove the catalyst.

- Concentrate the filtrate under reduced pressure to obtain the saturated macrocyclic lactone.

Protocol 2: Synthesis via Acid-Catalyzed Lactonization

This protocol describes a general method for the synthesis of a macrocyclic lactone from a hydroxy-carboxylic acid.

1. Preparation of the Hydroxy-Carboxylic Acid Precursor:

- A suitable long-chain hydroxy-carboxylic acid is required. For a 16-membered ring, 15-hydroxypentadecanoic acid would be a suitable precursor. This can be synthesized through various multi-step sequences from commercially available starting materials.

2. Macrolactonization:

- The hydroxy-carboxylic acid is cyclized under high dilution conditions.

- Reagents: 15-hydroxypentadecanoic acid, a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid), a high-boiling, non-polar solvent (e.g., toluene or xylene).

- Procedure:

- Set up a reaction vessel with a Dean-Stark apparatus for the azeotropic removal of water.

- Dissolve the hydroxy-carboxylic acid and the acid catalyst in a large volume of toluene to achieve a high dilution (e.g., 0.001-0.01 M).

- Heat the solution to reflux. The water formed during the esterification is removed as an azeotrope with toluene.

- Monitor the reaction progress by TLC or by measuring the amount of water collected in the Dean-Stark trap.

- Once the reaction is complete, cool the solution and wash it with saturated aqueous sodium bicarbonate and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography or distillation under high vacuum to yield the macrocyclic lactone.

Visualizations

Synthetic Pathway Diagram

Caption: Synthetic pathways to macrocyclic lactones.

Experimental Workflow Diagram

Caption: General experimental workflow for synthesis.

Conclusion

Oxacyclohexadec-13-en-2-one and its isomers are important synthetic macrocyclic musks that have found a significant place in the fragrance industry. While they lack a known natural origin and biosynthetic pathway, the chemical synthesis of these compounds is well-established. Methodologies such as Ring-Closing Metathesis and acid-catalyzed lactonization provide efficient routes to these valuable molecules. The continued development of sustainable and cost-effective synthetic methods will be crucial in meeting the growing demand for these versatile fragrance ingredients. This guide provides a foundational understanding of the synthesis and properties of these compounds, offering valuable insights for professionals in the field.

References

- 1. Habanolide - BC Fragrance [shop.bcfragrance.com]

- 2. ScenTree - Habanolide® (CAS N° 111879-80-2) [scentree.co]

- 3. Characterization of Ambrette Seed Oil and Its Mode of Action in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ukessays.com [ukessays.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. A Review of the Composition of the Essential Oils and Biological Activities of Angelica Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 14-Methylpentadecano-15-lactone (muscolide): a new macrocyclic lactone from the oil of Angelica archangelica L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ScenTree - Habanolide® (CAS N° 111879-80-2) [scentree.co]

- 11. HABANOLIDE® [firmenich.com]

- 12. Oxacyclohexadecen-2-one | The Fragrance Conservatory [fragranceconservatory.com]

An In-depth Technical Guide to the Biological Activity of Macrocyclic Lactones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activities of several major classes of macrocyclic lactones, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Introduction to Macrocyclic Lactones

Macrocyclic lactones (MLs) are a diverse class of naturally derived or semi-synthetic compounds characterized by a large lactone ring.[1] They are widely used as potent therapeutic agents in both veterinary and human medicine, with activities spanning antiparasitic, insecticidal, and immunosuppressive functions.[1][2][3] This guide will focus on three prominent groups: the Avermectins and Milbemycins, the Spinosyns, and the Immunosuppressive MLs (Tacrolimus and Sirolimus).

Avermectins and Milbemycins: Potent Anthelmintics

Avermectins, such as ivermectin, and the structurally related milbemycins are cornerstone drugs for controlling nematode and arthropod parasites.[4][5]

Mechanism of Action

The primary mechanism of action for avermectins and milbemycins is the potentiation of glutamate-gated chloride channels (GluCls), which are specific to invertebrate nerve and muscle cells.[3][4][6]

-

Binding and Activation: These MLs bind with high affinity to GluCls, locking the channels in an open state.[7][8]

-

Hyperpolarization: This leads to a continuous influx of chloride ions into the cell, causing hyperpolarization of the cell membrane.[7][9]

-

Paralysis and Death: The sustained hyperpolarization blocks the transmission of electrical signals in nerves and muscles, resulting in flaccid paralysis and eventual death of the parasite.[6][10]

Mammals are largely unaffected at therapeutic doses because their glutamate-gated channels are confined to the central nervous system, and avermectins do not typically cross the blood-brain barrier.[7] Additionally, these MLs have a much lower affinity for mammalian GABA-gated chloride channels.[11] Milbemycins share this mechanism but often exhibit a longer half-life.[2][9]

Signaling Pathway

The signaling pathway is direct and centered on the modulation of ion channels rather than a complex intracellular cascade.

Caption: Avermectin/Milbemycin action on invertebrate GluCl channels.

Quantitative Data

The potency of these compounds is often measured by their effective concentration (EC50) or inhibitory concentration (IC50) in various assays.

| Compound | Target Organism | Assay Type | EC50 / IC50 | Reference |

| Ivermectin | Haemonchus contortus | Larval Migration Inhibition | ~10-100 nM | [10] |

| Ivermectin | Anopheles gambiae | GluCl Activation | >10 µM (insensitive) | [12] |

| Ivermectin | C. elegans | GluCl Activation | Nanomolar concentrations | [6] |

| Milbemycin Oxime | Various Nematodes | In vivo (dogs) | 0.5 mg/kg | [11] |

Note: Potency can vary significantly between parasite species and even between different developmental stages.

Experimental Protocols

Protocol 1: Patch-Clamp Electrophysiology for GluCl Channel Activity

This technique directly measures the ion flow through single channels in response to a compound, providing definitive evidence of channel modulation.[13][14][15]

-

Objective: To measure the effect of macrocyclic lactones on the activity of glutamate-gated chloride channels.

-

Cell Preparation: Xenopus oocytes or cultured insect/nematode cells are transfected to express the specific GluCl subunit(s) of interest.

-

Recording: A glass micropipette forms a high-resistance "giga-ohm" seal with the cell membrane.[13][16] The membrane patch can be studied in several configurations:

-

Cell-attached: Records from channels within the sealed patch without disrupting the cell.[16]

-

Whole-cell: The membrane patch is ruptured, allowing measurement of the total current from the entire cell membrane.[17]

-

Inside-out/Outside-out: The patch is excised from the cell, allowing for precise control of the solution bathing either the intracellular or extracellular face of the channel.[17]

-

-

Procedure:

-

Establish a stable giga-ohm seal on a cell expressing the target GluCl.

-

Apply glutamate to the cell to elicit a baseline chloride current.

-

Perfuse the cell with a solution containing the macrocyclic lactone (e.g., ivermectin) at various concentrations.

-

Record changes in current. A potent agonist like ivermectin will induce a large, sustained inward chloride current even in the absence of glutamate.[6]

-

-

Data Analysis: The magnitude of the current change is plotted against the drug concentration to determine EC50 values.

Caption: Workflow for Patch-Clamp Electrophysiology experiment.

Protocol 2: Larval Migration Inhibition Assay (LMIA)

This in vitro assay assesses the effect of anthelmintics on the motility of parasitic larvae.[18][19]

-

Objective: To determine the concentration of a drug that inhibits the migration of nematode larvae.

-

Procedure:

-

Harvest and hatch nematode eggs to obtain L3 stage larvae.

-

Prepare a 96-well plate with serial dilutions of the test compound.

-

Add a known number of larvae to each well.

-

Place the wells onto a migration apparatus (e.g., a sieve or filter that allows only motile larvae to pass through).

-

After an incubation period, count the number of larvae that have successfully migrated through the filter into a collection plate.

-

-

Data Analysis: The percentage of inhibition is calculated relative to a drug-free control. The EC50 is the concentration at which 50% of larval migration is inhibited.[20]

Spinosyns: Novel Insecticides

Spinosyns, such as spinosad, are derived from the fermentation of the soil actinomycete Saccharopolyspora spinosa.[21][22] They are valued for their high efficacy against a range of insect pests and their unique mode of action.[21]

Mechanism of Action

Spinosyns act primarily as allosteric modulators of nicotinic acetylcholine receptors (nAChRs) in the insect nervous system.[21][23]

-

Unique Binding Site: They bind to a site on the nAChR that is distinct from the binding sites of acetylcholine and other insecticides like neonicotinoids.[23]

-

Receptor Activation: This binding leads to prolonged, persistent activation of the nAChRs, causing hyperexcitation of the insect's central nervous system.[24]

-

Symptoms: This hyperexcitation manifests as involuntary muscle contractions, tremors, and paralysis, leading to insect death.[24]

-

Secondary Effects: Spinosyns may also have secondary effects on GABA receptors, though their primary insecticidal activity is attributed to their action on nAChRs.[23][24]

This novel mechanism means spinosyns do not exhibit cross-resistance with other major insecticide classes.[23]

Signaling Pathway

References

- 1. A Review on the Toxicity and Non-Target Effects of Macrocyclic Lactones in Terrestrial and Aquatic Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Milbemycin - Wikipedia [en.wikipedia.org]

- 3. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Avermectin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin [frontiersin.org]

- 7. Ivermectin - Wikipedia [en.wikipedia.org]

- 8. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]

- 9. Milbemycin oxime - Wikipedia [en.wikipedia.org]

- 10. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.biologists.com [journals.biologists.com]

- 13. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 14. Patch clamp - Wikipedia [en.wikipedia.org]

- 15. conductscience.com [conductscience.com]

- 16. med.libretexts.org [med.libretexts.org]

- 17. Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology | The Scientist [the-scientist.com]

- 18. cambridge.org [cambridge.org]

- 19. agromaroc.com [agromaroc.com]

- 20. researchgate.net [researchgate.net]

- 21. The spinosyn family of insecticides: realizing the potential of natural products research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

- 23. Spinosad - Wikipedia [en.wikipedia.org]

- 24. cotton.org [cotton.org]

The Expanding Therapeutic Landscape of Macrolactones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Macrolactones, a diverse class of macrocyclic compounds characterized by a lactone ring, represent a rich and underexplored source of potential therapeutic agents. Beyond their well-established role as antibiotics, macrolactones have demonstrated significant promise in a multitude of therapeutic areas, including immunomodulation, immunosuppression, and oncology. Their ability to interact with challenging protein targets makes them particularly attractive for novel drug discovery and development.[1][2] This technical guide provides an in-depth overview of the current understanding of macrolactones' therapeutic applications, focusing on their mechanisms of action, relevant signaling pathways, and the experimental methodologies used to evaluate their efficacy. Quantitative data is presented in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized to facilitate comprehension.

Introduction

Macrolactones are natural products produced by a wide variety of microorganisms and plants.[3] Their complex and diverse structures have led to a broad range of biological activities, making them a focal point of research in medicinal chemistry and drug discovery.[4] This guide will delve into the three primary therapeutic applications of macrolactones: immunomodulation/anti-inflammatory effects, immunosuppression, and anticancer activity. For each area, we will explore the underlying molecular mechanisms and provide relevant experimental data and protocols.

Immunomodulatory and Anti-inflammatory Applications

A significant body of research highlights the potent immunomodulatory and anti-inflammatory properties of macrolide antibiotics, a prominent subclass of macrolactones.[5][6] These effects are often independent of their antimicrobial activity and are particularly relevant in the context of chronic inflammatory diseases.[5]

Mechanism of Action

The anti-inflammatory effects of macrolides are primarily attributed to their ability to suppress the production of pro-inflammatory cytokines and mediators.[5][7][8] This is largely achieved through the inhibition of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[5] Macrolides have been shown to inhibit the activation of NF-κB, a critical transcription factor that governs the expression of numerous genes involved in inflammation and immune responses.[5][9]

Quantitative Effects on Cytokine Production

Several studies have quantified the inhibitory effects of various macrolides on the production of pro-inflammatory cytokines. The following table summarizes key findings from in vitro and in vivo studies.

| Macrolide | Model System | Target Cytokine/Mediator | Concentration/Dose | % Inhibition / Effect | Reference |

| Roxithromycin | Rat Carrageenin Pleurisy | TNF-α | 20 mg/kg | 38% | [7] |

| Roxithromycin | Rat Carrageenin Pleurisy | TNF-α | 40 mg/kg | 47% | [7] |

| Clarithromycin | Rat Carrageenin Pleurisy | TNF-α | 20 mg/kg | 28% | [7] |

| Clarithromycin | Rat Carrageenin Pleurisy | TNF-α | 40 mg/kg | 47% | [7] |

| Erythromycin | Rat Carrageenin Pleurisy | TNF-α | 20 mg/kg | 29% | [7] |

| Erythromycin | Rat Carrageenin Pleurisy | TNF-α | 40 mg/kg | 52% | [7] |

| Roxithromycin | LPS-stimulated J774 macrophages | IL-1β | 20 µM | 22% | [10] |

| Roxithromycin | LPS-stimulated J774 macrophages | IL-1β | 40 µM | 34% | [10] |

| Roxithromycin | LPS-stimulated J774 macrophages | IL-1β | 80 µM | 45% | [10] |

| Clarithromycin | LPS-stimulated J774 macrophages | IL-1β | 40 µM | 26% | [10] |

| Azithromycin | LPS-stimulated J774 macrophages | IL-1β | 40 µM | 26% | [10] |

| Azithromycin, Clarithromycin, Roxithromycin | COPD Sputum Cells | IL-1β, IL-6, IL-10, TNF-α, various chemokines | Concentration-dependent | Pronounced reduction | [11] |

Signaling Pathway: NF-κB Inhibition

The diagram below illustrates the canonical NF-κB signaling pathway and the point of inhibition by macrolactones.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay is used to quantify the activity of the NF-κB transcription factor in response to a stimulus and the inhibitory effect of a macrolactone.

1. Cell Culture and Transfection:

-

Seed human embryonic kidney (HEK293) or other suitable cells in a 96-well plate.

-

Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid with the Renilla luciferase gene for normalization.[12]

2. Compound Treatment and Stimulation:

-

After 24 hours, treat the cells with varying concentrations of the macrolactone compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 20 ng/mL), for a defined period (e.g., 6-24 hours).[13][14]

3. Cell Lysis and Luciferase Assay:

-

Wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.[13]

-

Add the firefly luciferase substrate to the cell lysate and measure the luminescence.

-

Subsequently, add the Renilla luciferase substrate and measure the luminescence.[13]

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of NF-κB inhibition by the macrolactone compared to the stimulated control.

Immunosuppressive Applications

Certain macrolactones, such as tacrolimus (FK506) and everolimus (a derivative of rapamycin/sirolimus), are potent immunosuppressants widely used in organ transplantation to prevent rejection.[15] Their mechanism of action is distinct from the anti-inflammatory macrolides and involves the inhibition of T-cell activation and proliferation.

Mechanism of Action

Tacrolimus exerts its immunosuppressive effect by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[6] Inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for the expression of interleukin-2 (IL-2) and other cytokines crucial for T-cell activation.[2][6]

Everolimus and other rapamycin analogs inhibit the mammalian target of rapamycin (mTOR), a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[1][3] By inhibiting mTOR, these macrolactones block the signaling cascade required for T-cell proliferation in response to IL-2.

Quantitative Potency of Immunosuppressive Macrolactones

The following table provides a summary of the immunosuppressive potential of key macrolactones.

| Macrolactone | Primary Target | Therapeutic Indication | Level of Immunosuppression | Mechanism of Action | Reference |

| Tacrolimus (FK506) | Calcineurin | Prevention of organ transplant rejection | Severe | Inhibits calcineurin, preventing NFAT activation and IL-2 production. | [6][16] |

| Everolimus | mTOR | Prevention of organ transplant rejection | Severe | Reduces protein synthesis and induces cell growth arrest and apoptosis by inhibiting mTOR. | [16] |

Signaling Pathways: Calcineurin-NFAT and mTOR

The diagrams below illustrate the Calcineurin-NFAT and mTOR signaling pathways and their inhibition by immunosuppressive macrolactones.

Calcineurin-NFAT Signaling Pathway

References

- 1. mTOR - Wikipedia [en.wikipedia.org]

- 2. The role of Ca2+/Calcineurin/NFAT signalling pathway in osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Drug Discovery and Development Workflow | Buchi.com [cloud.infohub.buchi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 8. Clinical implications of the immunomodulatory effects of macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. Macrolide antibiotics broadly and distinctively inhibit cytokine and chemokine production by COPD sputum cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]

- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 14. indigobiosciences.com [indigobiosciences.com]

- 15. An open-label randomized clinical trial to evaluate the efficacy of everolimus versus tacrolimus in triple maintenance immunosuppressive therapy for kidney transplant patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Degradation of (13E)-Oxacyclohexadec-13-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(13E)-Oxacyclohexadec-13-en-2-one is a macrocyclic lactone of interest in various fields, including fragrance chemistry and drug development. Understanding its stability and degradation profile is crucial for ensuring product efficacy, safety, and shelf-life. This technical guide provides a comprehensive overview of the stability of (13E)-Oxacyclohexadec-13-en-2-one, detailing its primary degradation pathways, and presenting generalized experimental protocols for stability assessment. Due to limited specific data on this isomer, information from related macrocyclic lactones is used to infer its likely behavior, providing a robust framework for researchers.

Chemical and Physical Properties

(13E)-Oxacyclohexadec-13-en-2-one is a 16-membered macrocyclic lactone with a single carbon-carbon double bond in the (E)-configuration. Its large, flexible ring structure and the presence of both an ester (lactone) and an alkene functional group are the primary determinants of its chemical reactivity and stability.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆O₂ | [1][2] |

| Molecular Weight | 238.37 g/mol | [1] |

| CAS Number | 99219-32-6, 4941-78-0 | [3][4] |

| Appearance | Colorless to pale yellow liquid/solid | [5] |

| Boiling Point | 383.00 to 384.00 °C @ 760.00 mm Hg (est.) | [5] |

| Water Solubility | 1.859 mg/L @ 25 °C (est.) | [5] |

| logP (o/w) | 5.060 (est.) | [5] |

Primary Degradation Pathways

The principal degradation pathways for (13E)-Oxacyclohexadec-13-en-2-one are dictated by its functional groups and are primarily hydrolytic and oxidative in nature.

Hydrolysis

The ester linkage in the lactone ring is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening and the formation of the corresponding ω-hydroxy carboxylic acid.[3][6] The large, relatively strain-free 16-membered ring means that ring strain does not significantly influence the rate of hydrolysis compared to smaller, more strained lactones.[3]

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the lactone is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water. This reaction is typically reversible.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and a hydroxyl group. This process is generally irreversible.[6]

Oxidation

The carbon-carbon double bond and the allylic positions (C12 and C15) are potential sites for oxidation.[3] The specific products will depend on the oxidizing agent and reaction conditions.

-

Epoxidation: Peroxy acids (e.g., m-CPBA) can react with the double bond to form an epoxide.

-

Ozonolysis: Ozone can cleave the double bond, yielding aldehyde or carboxylic acid fragments depending on the workup conditions.

-

Diol Formation: Oxidizing agents like potassium permanganate can form a diol at the site of the double bond.

-

Allylic Oxidation: Reagents such as chromium trioxide or selenium dioxide can oxidize the carbon atoms adjacent to the double bond, introducing ketone or hydroxyl functionalities.[3]

| Oxidizing Agent | Potential Reaction Type | Expected Products |

| Peroxy acids (e.g., m-CPBA) | Epoxidation | (13E)-13,14-Epoxyoxacyclohexadecan-2-one |

| Ozone (O₃), reductive workup | Ozonolysis | Aldehyde-ester fragments |

| Potassium permanganate (KMnO₄) | Dihydroxylation | 13,14-Dihydroxyoxacyclohexadecan-2-one |

| Chromium-based reagents (e.g., CrO₃) | Allylic Oxidation | Ketone or carboxylic acid derivatives at C12 or C15 |

Photodegradation

Thermal Degradation

Macrocyclic compounds can be susceptible to thermal degradation at elevated temperatures. Studies on other macrocyclic structures have shown decomposition temperatures in the range of 305–327 °C.[8] The thermal stability of (13E)-Oxacyclohexadec-13-en-2-one is an important parameter for determining appropriate storage and processing conditions.

Enzymatic Degradation

The ester bond of macrocyclic lactones can be a target for enzymatic hydrolysis by esterases, which would lead to the formation of the corresponding hydroxy carboxylic acid.[6] This is a relevant degradation pathway in biological systems.

Experimental Protocols for Stability and Degradation Studies

The following are generalized protocols for conducting forced degradation studies, which are essential for understanding the degradation pathways and developing stability-indicating analytical methods.

General Workflow for Forced Degradation Studies

Hydrolytic Degradation Protocol

-

Preparation of Solutions:

-

Prepare a stock solution of (13E)-Oxacyclohexadec-13-en-2-one in a suitable solvent (e.g., acetonitrile or methanol).

-

Prepare acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.

-

-

Stress Conditions:

-

Acidic Hydrolysis: Mix an aliquot of the stock solution with the acidic solution.

-

Basic Hydrolysis: Mix an aliquot of the stock solution with the basic solution.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). A control sample in neutral solution should also be prepared.

-

-

Sample Analysis:

-

At specified time points, withdraw samples and neutralize them (e.g., add an equivalent amount of base to the acidic sample and acid to the basic sample).

-

Analyze the samples using a validated stability-indicating HPLC method, often coupled with mass spectrometry (HPLC-MS), to quantify the parent compound and detect degradation products.

-

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to characterize the structure of the resulting hydroxy carboxylic acid after purification.

-

Oxidative Degradation Protocol

-

Preparation of Solutions:

-

Prepare a stock solution of the compound.

-

Prepare an oxidative solution (e.g., 3% hydrogen peroxide).

-

-

Stress Conditions:

-

Mix an aliquot of the stock solution with the oxidative solution.

-

Incubate at room temperature or a slightly elevated temperature for a defined period.

-

-

Sample Analysis:

-

Analyze the samples directly or after appropriate dilution using HPLC-MS to identify and quantify oxidation products.

-

Photostability Testing Protocol

-

Sample Preparation:

-

Place a solution of the compound in a photostable, transparent container.

-

Prepare a control sample wrapped in aluminum foil to protect it from light.

-

-

Light Exposure:

-

Expose the samples to a light source that provides both UV and visible light, according to ICH Q1B guidelines. The exposure should be for a specified duration or until a certain light energy is reached.

-

-

Sample Analysis:

-

Analyze both the exposed and control samples by HPLC to assess for any photodegradation.

-

Thermal Degradation Protocol

-

Sample Preparation:

-

Place the solid compound or a solution in a sealed container.

-

-

Thermal Stress:

-

Expose the sample to a high temperature (e.g., 80°C) in a stability chamber for a defined period.

-

-

Sample Analysis:

-

Analyze the sample by HPLC to determine the extent of degradation.

-

Analytical Methods for Stability Assessment

The development of a stability-indicating analytical method is crucial for accurately assessing the degradation of (13E)-Oxacyclohexadec-13-en-2-one.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating the parent compound from its degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point.

-

Mass Spectrometry (MS): When coupled with HPLC, MS provides molecular weight information for the parent compound and its degradants, aiding in their identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of isolated degradation products.

Summary and Conclusions

The stability of (13E)-Oxacyclohexadec-13-en-2-one is primarily influenced by its susceptibility to hydrolysis and oxidation. Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways. While specific quantitative data for this isomer is limited, the general principles of macrocyclic lactone stability provide a strong foundation for its assessment. Researchers and drug development professionals should employ rigorous stability testing using appropriate analytical methods to ensure the quality, safety, and efficacy of products containing this compound. The provided protocols offer a framework for initiating such stability and degradation studies.

References

- 1. web.viu.ca [web.viu.ca]

- 2. jk-sci.com [jk-sci.com]

- 3. Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review of methodology for the determination of macrocyclic lactone residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nitt.edu [nitt.edu]

- 6. researchgate.net [researchgate.net]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis of (13E)-Oxacyclohexadec-13-en-2-one via Ring-Closing Metathesis

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Macrocyclic lactones are a significant class of organic compounds, widely recognized for their presence in numerous natural products and their applications in the fragrance, pharmaceutical, and agrochemical industries. (13E)-Oxacyclohexadec-13-en-2-one is a 16-membered unsaturated macrocycle of interest in synthetic chemistry. Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the construction of large rings, offering high functional group tolerance and generally mild reaction conditions.[1][2] This application note provides a detailed protocol for the synthesis of (13E)-Oxacyclohexadec-13-en-2-one using a two-step sequence involving esterification followed by a ruthenium-catalyzed RCM reaction.

Overall Reaction Scheme

The synthesis begins with the esterification of commercially available 10-undecenoic acid and pent-4-en-1-ol to form the acyclic diene precursor, pent-4-en-1-yl undec-10-enoate. This diene then undergoes an intramolecular ring-closing metathesis reaction, catalyzed by a Grubbs-type ruthenium catalyst, to yield the target macrocyclic lactone, (13E)-Oxacyclohexadec-13-en-2-one, with the concurrent release of ethylene gas.[3]

Figure 1: Overall synthetic route to (13E)-Oxacyclohexadec-13-en-2-one.

Experimental Protocols

Part 1: Synthesis of Diene Precursor (Pent-4-en-1-yl undec-10-enoate)

This protocol outlines the synthesis of the RCM precursor via Steglich esterification.

Materials and Reagents:

-

10-Undecenoic acid (1.0 eq)

-

Pent-4-en-1-ol (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Hexanes

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel and filter paper

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 10-undecenoic acid (1.0 eq), pent-4-en-1-ol (1.1 eq), and DMAP (0.1 eq).

-

Dissolve the components in anhydrous dichloromethane (approx. 0.2 M concentration relative to the acid).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the stirred reaction mixture. A white precipitate (dicyclohexylurea, DCU) will form.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter off the DCU precipitate and wash the solid with a small amount of DCM.

-

Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude ester by silica gel column chromatography (e.g., using a 98:2 hexanes:ethyl acetate eluent system) to yield pent-4-en-1-yl undec-10-enoate as a colorless oil.

Part 2: Synthesis of (13E)-Oxacyclohexadec-13-en-2-one via RCM

This protocol, adapted from a similar synthesis of a 16-membered macrolactone, employs high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.[4]

Materials and Reagents:

-

Pent-4-en-1-yl undec-10-enoate (1.0 eq)

-

Grubbs Catalyst™ 1st or 2nd Generation (see Table 1 for loading)

-

Toluene, anhydrous and degassed

-

Silica gel for column chromatography

Equipment:

-

Three-neck round-bottom flask equipped with a reflux condenser

-

Two syringe pumps

-

Heating mantle with temperature controller

-

Inert gas line (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Set up a three-neck flask containing the bulk of the anhydrous, degassed toluene (to achieve a final substrate concentration of ~0.01 M). Heat the solvent to reflux under an inert atmosphere.

-

Prepare two separate solutions:

-

Solution A: Dissolve the diene precursor, pent-4-en-1-yl undec-10-enoate, in a small volume of anhydrous, degassed toluene.

-

Solution B: Dissolve the chosen Grubbs catalyst (e.g., Grubbs II) in a small volume of anhydrous, degassed toluene.

-

-

Using two separate syringe pumps, add Solution A and Solution B simultaneously and dropwise to the refluxing toluene over a period of 4-12 hours (see Table 1). A slow addition rate is critical to maintain high dilution.[4]

-

After the addition is complete, continue to heat the mixture at reflux for an additional 2-12 hours, monitoring the reaction by TLC or GC-MS until the starting diene is consumed.[4]

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate (13E)-Oxacyclohexadec-13-en-2-one. The product will be a mixture of E/Z isomers.

Data Presentation

The choice of catalyst significantly impacts reaction time and stereoselectivity. Second-generation catalysts are generally more active, leading to shorter reaction times.[4] Ruthenium-catalyzed RCM typically favors the formation of the more thermodynamically stable E-isomer for large rings.[4]

| Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Addition Time (h) | Reaction Time (h) | Yield (%) | E:Z Ratio |

| Grubbs I | 5 - 7 | Toluene | 110 | 12 | 12 | ~60-70 | ~66:34 |

| Grubbs II | 5 - 7 | Toluene | 110 | 4 | 2 | ~70-80 | ~77:23 |

Table 1: Representative reaction parameters for the RCM synthesis of 16-membered lactones. Data adapted from analogous syntheses.[4] Actual yields and ratios may vary.

Visualizations

Logical Relationship of Synthetic Steps

The following diagram illustrates the logical progression from starting materials to the final macrocyclic product.

Caption: Logical flow from starting materials to the final product.

Experimental Workflow for Ring-Closing Metathesis

The diagram below outlines the key steps in the RCM experimental procedure.

Caption: Experimental workflow for the RCM cyclization step.

References

Application Notes and Protocols for the Synthesis of 16-Membered Macrolactones

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of prominent macrolactonization methods for the synthesis of 16-membered rings, a key structural motif in many biologically active natural products and pharmaceuticals. It includes comparative data, detailed experimental protocols for key methods, and graphical representations of workflows to aid in the selection and implementation of the most suitable synthetic strategy.

Introduction

The construction of macrocycles, particularly macrolactones, is a significant challenge in organic synthesis. The formation of a 16-membered ring requires overcoming unfavorable entropic and enthalpic barriers. Consequently, a variety of methods have been developed to facilitate this crucial ring-closing step. These methods can be broadly categorized into classical condensation-based approaches and modern catalytic strategies. This guide focuses on five widely employed methods: Yamaguchi, Corey-Nicolaou, Shiina, Ring-Closing Metathesis (RCM), and Mitsunobu macrolactonizations.

Comparative Overview of Macrolactonization Methods

The choice of a macrolactonization method depends on several factors, including the substrate's functional group tolerance, steric hindrance around the reaction centers, and desired reaction conditions. The following table summarizes the key reagents, typical conditions, and reported yields for the synthesis of various 16-membered macrolides using the aforementioned methods.

| Macrolactonization Method | Key Reagents | Typical Solvent(s) | Temperature | Representative Example(s) | Yield (%) | Reference(s) |

| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride (TCBC), Triethylamine (Et₃N), 4-Dimethylaminopyridine (DMAP) | Toluene, THF | Room Temp. to Reflux | (-)-Vermiculine precursor | 80 | [1] |

| Aspergillide D precursor | 67 | [1] | ||||

| Berkeleylactone A precursor | 94 | [1] | ||||

| Corey-Nicolaou | 2,2'-Dipyridyl disulfide, Triphenylphosphine (PPh₃) | Toluene, Xylene | Reflux | Zearalenone precursor | High | [2][3] |

| Prostaglandin analogues | Moderate to High | |||||

| Shiina | 2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAP or Sc(OTf)₃ | Dichloromethane (DCM), Toluene | Room Temp. to 100 °C | Erythronolide A intermediate | Good to Excellent | |

| Aspergillide D | Moderate | [4] | ||||

| Ring-Closing Metathesis (RCM) | Grubbs I, II, or Hoveyda-Grubbs II catalyst | Dichloromethane (DCM), Toluene | Room Temp. to Reflux | Thienylmacrolactone | Good (E/Z mixture) | [4] |

| Epothilone analogues | Good | [5] | ||||

| AMG 176 precursor | High (optimized) | |||||

| Mitsunobu | Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), PPh₃ | Toluene, THF | -10 °C to Room Temp. | Macrolide precursors | 56-94 (for 13-17 membered rings) | [6] |

| Lobatamide C precursor | High | [7] |

Experimental Protocols

The following are detailed, step-by-step protocols for the five highlighted macrolactonization methods, based on procedures reported in the literature.

Yamaguchi Macrolactonization

This method proceeds via the formation of a mixed anhydride, which then undergoes an intramolecular, DMAP-catalyzed cyclization.[1][8][9]

Protocol for the Synthesis of a 16-Membered Macrolide Precursor (General Procedure):

-

Preparation of the Seco-Acid Solution: Dissolve the ω-hydroxycarboxylic acid (seco-acid) (1.0 equiv) in anhydrous toluene (to achieve a final concentration of ~0.05 M for the mixed anhydride formation).

-

Mixed Anhydride Formation: To the stirred solution of the seco-acid, add triethylamine (2.0-3.0 equiv). After stirring for 10-15 minutes at room temperature, add 2,4,6-trichlorobenzoyl chloride (TCBC) (1.5-2.0 equiv) dropwise. Stir the resulting mixture at room temperature for 1-2 hours.

-

Filtration: Filter the reaction mixture through a pad of Celite or silica gel to remove the triethylamine hydrochloride salt. Wash the filter cake with anhydrous toluene.

-

Cyclization: Transfer the filtrate to a separate flask and dilute with a large volume of anhydrous toluene to achieve high dilution conditions (typically 0.001-0.005 M). Add a solution of 4-dimethylaminopyridine (DMAP) (4.0-6.0 equiv) in anhydrous toluene.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the cyclization by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to 48 hours depending on the substrate.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired 16-membered macrolactone.

Corey-Nicolaou Macrolactonization

This method utilizes a "double activation" strategy where a thioester is formed in situ, which then cyclizes.[2][3][10][11]

Protocol for the Synthesis of a 16-Membered Macrolide Precursor (General Procedure):

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (argon or nitrogen), add a solution of the seco-acid (1.0 equiv) in anhydrous, non-polar solvent such as toluene or xylene (to achieve a final concentration of ~0.01 M).

-

Addition of Reagents: To the stirred solution, add triphenylphosphine (2.0-3.0 equiv) and 2,2'-dipyridyl disulfide (2.0-3.0 equiv).

-

Reaction: Heat the reaction mixture to reflux. The reaction is typically carried out under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can be lengthy, often requiring 12-24 hours.

-

Work-up: After completion, cool the mixture to room temperature and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel. The purification can be challenging due to the presence of triphenylphosphine oxide and other byproducts.

Shiina Macrolactonization

This method employs a substituted benzoic anhydride for the formation of a mixed anhydride, which is then cyclized under either acidic or basic conditions.[12][13]

Protocol for the Synthesis of a 16-Membered Macrolide Precursor (Basic Conditions):

-

Reagent Solution Preparation: In a flame-dried flask under an inert atmosphere, prepare a solution of 2-methyl-6-nitrobenzoic anhydride (MNBA) (1.5-2.0 equiv) and 4-(dimethylamino)pyridine (DMAP) (4.0-6.0 equiv) in anhydrous dichloromethane (DCM) or toluene.

-

Substrate Addition: Prepare a separate solution of the seco-acid (1.0 equiv) in the same anhydrous solvent. Using a syringe pump, add the seco-acid solution to the reagent solution over a period of several hours (e.g., 4-12 hours) at room temperature or elevated temperature (e.g., 100 °C in toluene) to maintain high dilution conditions.

-

Reaction Monitoring: Stir the reaction mixture for an additional period after the addition is complete and monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the 16-membered macrolactone.

Ring-Closing Metathesis (RCM)

RCM is a powerful method for forming carbon-carbon double bonds and is widely used for the synthesis of macrocycles from acyclic diene precursors.[4][14][15][16][17]

Protocol for the Synthesis of a 16-Membered Unsaturated Macrolactone (General Procedure):

-

Substrate Preparation: Dissolve the acyclic diene precursor (1.0 equiv) in a degassed, anhydrous solvent such as dichloromethane (DCM) or toluene to achieve a dilute concentration (typically 0.001-0.01 M).

-

Catalyst Addition: To the stirred solution under an inert atmosphere, add the Grubbs or Hoveyda-Grubbs catalyst (typically 1-10 mol%). The choice of catalyst (First, Second, or Third Generation) can significantly impact the reaction efficiency and E/Z selectivity.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-80 °C). The removal of the ethylene byproduct by bubbling a stream of inert gas through the reaction mixture can help drive the equilibrium towards the product.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

-

Catalyst Removal and Work-up: Upon completion, quench the reaction by adding a catalyst scavenger such as ethyl vinyl ether or triphenylphosphine. Stir for 30-60 minutes. Concentrate the reaction mixture and purify by flash column chromatography on silica gel to afford the 16-membered unsaturated macrolactone.

Mitsunobu Macrolactonization

This reaction allows for the formation of an ester bond under mild, neutral conditions with inversion of configuration at the alcohol stereocenter.[7][18]

Protocol for the Synthesis of a 16-Membered Macrolide (General Procedure):

-

Initial Setup: To a flame-dried flask under an inert atmosphere, add a solution of the seco-acid (1.0 equiv) and triphenylphosphine (1.5-2.0 equiv) in an anhydrous solvent like toluene or THF to achieve a dilute concentration (e.g., 0.001-0.01 M).

-

Cooling: Cool the solution to 0 °C or -10 °C.

-

Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5-2.0 equiv) in the same anhydrous solvent to the reaction mixture using a syringe pump over several hours to maintain high dilution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced hydrazine derivative, which can be challenging to remove. Purification is typically achieved by flash column chromatography on silica gel.

Visualization of Workflows

The following diagrams illustrate the general workflows for the macrolactonization process.

Caption: General workflow for the synthesis of 16-membered macrolactones.

Caption: Decision tree for selecting a macrolactonization method.

Conclusion

The synthesis of 16-membered macrolactones is a critical step in the development of new therapeutics and other valuable chemical entities. The choice of macrolactonization method is crucial for the success of the overall synthetic campaign. This guide provides a comparative overview and detailed protocols for five of the most effective and widely used methods. By carefully considering the substrate and the desired reaction outcomes, researchers can select the optimal strategy to efficiently construct these complex and important molecules.

References

- 1. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Corey-Nicolaou Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]

- 3. youtube.com [youtube.com]

- 4. Synthesis by Ring-Closing Metathesis and Cytotoxic Evaluation of Novel Thienylmacrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]

- 10. Corey–Nicolaou macrolactonization - Wikipedia [en.wikipedia.org]

- 11. synarchive.com [synarchive.com]

- 12. Shiina macrolactonization - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. scholar.utc.edu [scholar.utc.edu]

- 15. Ring Closing Metathesis [organic-chemistry.org]

- 16. youtube.com [youtube.com]

- 17. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 18. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Analysis of Synthetic Musks in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic musks are a class of semi-volatile organic compounds widely used as fragrance ingredients in a variety of consumer products, including detergents, cosmetics, and perfumes.[1][2] Due to their extensive use and incomplete removal during wastewater treatment, these compounds are frequently detected in various environmental compartments such as water, sediment, and biota.[1][2][3] Concerns over their potential for bioaccumulation, persistence, and adverse effects on aquatic organisms and human health have led to an increased need for sensitive and reliable analytical methods for their monitoring.[1][3]

This application note provides a detailed protocol for the analysis of synthetic musks in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein cover sample preparation, extraction, clean-up, and instrumental analysis for the accurate quantification of these compounds.

Experimental Protocols

The analysis of synthetic musks typically involves sample extraction, extract clean-up, and instrumental analysis by GC-MS. The choice of the specific protocol often depends on the sample matrix.

Sample Preparation and Extraction

Various extraction techniques can be employed, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Solid-Phase Microextraction (SPME), and Accelerated Solvent Extraction (ASE).[1][4]

Protocol 1: Liquid-Liquid Extraction (LLE) for Water Samples [1]

This protocol is suitable for the extraction of synthetic musks from water samples.

-

Sample Collection: Collect 100 mL of the water sample in a clean glass container.

-

Spiking: Add an internal standard solution to the sample.

-

Extraction:

-

Drying and Concentration:

-

Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.

-

Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.[1]

-

-

Reconstitution: Reconstitute the concentrated extract in 1 mL of a suitable solvent (e.g., hexane) for GC-MS analysis.[1]

Protocol 2: Accelerated Solvent Extraction (ASE) for Sediment and Biosolid Samples [5][6]

This protocol is effective for extracting synthetic musks from solid matrices like sediment and sewage biosolids.

-

Sample Preparation: Homogenize and weigh 5.0 g of the sediment or biosolid sample.

-

ASE Cell Preparation: Fill the ASE cell with a sorbent mixture (e.g., 0.4 g GCB combined with 1.0 g SAX) and the sample.[5][6]

-

Extraction:

-

Concentration: Concentrate the collected extract to a final volume of 1 mL.[5]

-

Clean-up (if necessary): For complex matrices, a clean-up step using Gel Permeation Chromatography (GPC) or Solid-Phase Extraction (SPE) may be required to remove interferences.[7][8]

GC-MS Instrumental Analysis

The following are typical instrumental conditions for the analysis of synthetic musks. These may be optimized based on the specific instrument and target analytes.

-

Gas Chromatograph (GC) System:

-

Mass Spectrometer (MS) System:

Data Presentation

Quantitative data for synthetic musk analysis can vary depending on the specific method and instrumentation used. The following tables summarize typical performance data.

Table 1: Method Detection Limits (MDLs) and Method Quantification Limits (MQLs) for Synthetic Musks in Different Matrices.

| Compound | Matrix | MDL | MQL | Reference |

| Nitro Musks | Sediment | 0.10 - 0.19 ng/g | - | [5] |

| Polycyclic Musks | Sediment | 0.09 - 0.14 ng/g | - | [5] |

| Macrocyclic Musks | Sediment | 0.11 - 1.93 ng/g | - | [5] |

| 15 SMCs | Water | 0.003 - 0.020 ng/mL (LOD) | 0.01 - 0.07 ng/mL (LOQ) | [1] |

| 12 SMCs (GC-SQ/MS) | Fish | 1.03 - 4.61 ng/g | 3.10 - 18.1 ng/g | [4] |

| 12 SMCs (GC-QqQ-MS/MS) | Fish | 10x lower than GC-SQ/MS | 10x lower than GC-SQ/MS | [4] |

| 10 SMCs | Human Serum | 0.04 - 0.17 µg/L | - | [10] |

Table 2: Recovery Rates and Precision for Synthetic Musk Analysis.

| Matrix | Number of Analytes | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Water | 15 | 86.3 - 106.4 | 0.7 - 4.2 | [1] |

| Fish (GC-SQ/MS) | 12 | 79.9 - 113 | 5.4 - 22 | [4] |